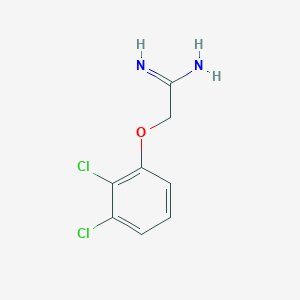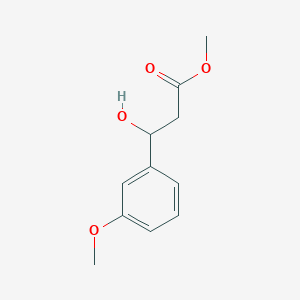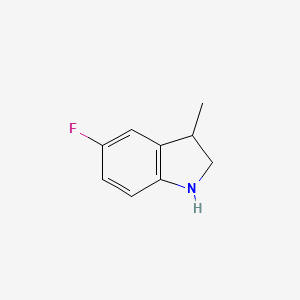![molecular formula C18H14N4 B8601060 2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8601060.png)
2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the Vilsmeier-Haack reaction to obtain pyrrolo-2,3-dicarbonyl compounds, followed by condensation with appropriate reagents such as hydrazines or glycine methyl ester . Another approach involves the cyclization of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,2-d]pyrimidine-2,3-diones, while reduction could produce fully saturated derivatives.
科学的研究の応用
2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of starch into glucose . As a CDK2 inhibitor, it interferes with the cell cycle progression, leading to apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Uniqueness
2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold in drug discovery .
特性
分子式 |
C18H14N4 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
2-methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H14N4/c1-12-20-16-10-15(13-6-3-2-4-7-13)22-18(16)17(21-12)14-8-5-9-19-11-14/h2-11,22H,1H3 |
InChIキー |
WVUPXOVXHJCBCF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=N1)C3=CN=CC=C3)NC(=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Cyclopropylmethyl)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B8600984.png)


![Pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B8600995.png)


![(1-[6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-aza-spiro[2.4]heptane-5-carbonyl)-2-methyl-propyl)-carbamic acid methyl ester](/img/structure/B8601024.png)
![4-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B8601025.png)





![4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine](/img/structure/B8601081.png)
